

Investigating the targets of ZD 2138

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZD 2138

Cat. No.: B1663776

[Get Quote](#)

An In-depth Technical Guide to the Molecular Targets of ATI-2138 (formerly **ZD 2138**)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138, previously known as **ZD 2138**, is an investigational, orally administered, covalent inhibitor with a novel dual-targeting mechanism of action.^[1] It potently and selectively inhibits both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).^{[2][3][4]} This dual activity allows ATI-2138 to interrupt T-cell signaling through two distinct pathways, giving it the potential for therapeutic efficacy in a range of T-cell-mediated autoimmune and inflammatory diseases.^{[1][3]} Clinical and preclinical studies have explored its utility in conditions such as atopic dermatitis, alopecia areata, and ulcerative colitis.^[2]

Core Molecular Targets

The primary molecular targets of ATI-2138 are:

- Interleukin-2-inducible T-cell kinase (ITK): A member of the Tec family of non-receptor tyrosine kinases, ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Its inhibition affects T-cell differentiation and activation.^{[2][4]}
- Janus kinase 3 (JAK3): A member of the Janus kinase family, JAK3 plays a critical role in cytokine signaling. It forms a heterodimer with JAK1 and is essential for signal transduction downstream of receptors that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.^{[2][4]}

ATI-2138 is a covalent inhibitor, meaning it forms a permanent bond with its target enzymes, leading to irreversible inhibition.[\[3\]](#)

Quantitative Data on Target Inhibition

The inhibitory activity of ATI-2138 has been quantified in various biochemical and cellular assays. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values.

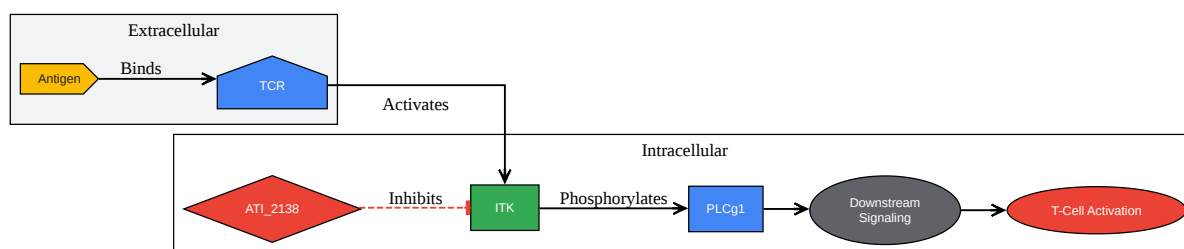
Target Enzyme	IC ₅₀ (nM)	Assay Type	Reference
ITK	0.18	Biochemical	[5]
TXK (a Tec kinase)	0.83	Biochemical	[5]
JAK3	0.52	Biochemical	[5]
JAK1	>2200	Biochemical	[5]
JAK2	>2200	Biochemical	[5]
Tyk2	>2200	Biochemical	[5]
IL-2-induced IFN- γ production	10	Human Whole Blood	[5]
IL-15-induced IFN- γ production	7	Human Whole Blood	[5]
Th17 cell cytokine production (IL-17A, IL-21, TNF- α)	47	Human PBMCs	[5]

Signaling Pathways Targeted by ATI-2138

ATI-2138's dual-targeting strategy allows it to modulate two critical signaling cascades in T-cells.

T-Cell Receptor (TCR) Signaling Pathway

ITK is a key downstream effector of the T-cell receptor. Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of phospholipase C gamma 1 (PLCγ1). This initiates a cascade of downstream signaling events, ultimately resulting in T-cell activation, proliferation, and cytokine production. By inhibiting ITK, ATI-2138 effectively dampens the T-cell response to antigen presentation.

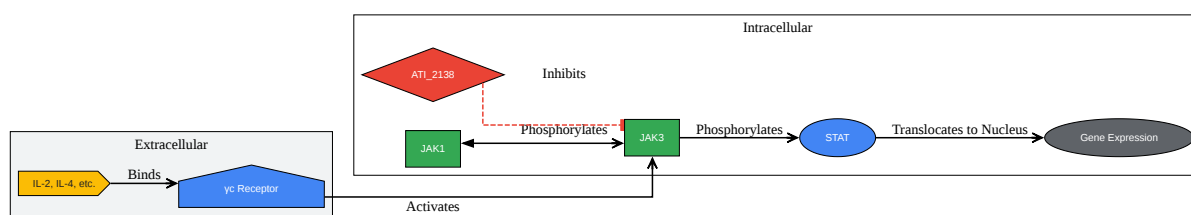


[Click to download full resolution via product page](#)

TCR Signaling Inhibition by ATI-2138

JAK-STAT Signaling Pathway

JAK3 is essential for signaling from cytokines that use the common gamma chain. When a cytokine binds to its receptor, it brings the associated JAKs (in this case, primarily JAK1 and JAK3) into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression, leading to lymphocyte proliferation and activation. ATI-2138's inhibition of JAK3 specifically blocks this pathway for a subset of crucial immune-regulating cytokines.



[Click to download full resolution via product page](#)

JAK-STAT Signaling Inhibition by ATI-2138

Experimental Protocols

While detailed, step-by-step experimental protocols for ATI-2138 are proprietary to the manufacturer, the following outlines the general methodologies employed in its characterization based on published literature.

Biochemical Kinase Assays

- Objective: To determine the direct inhibitory activity of ATI-2138 on purified kinases.
- General Protocol:
 - Recombinant human kinase enzymes (ITK, JAK3, etc.) are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.
 - ATI-2138 is added at varying concentrations.
 - The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (^{32}P -ATP), fluorescence polarization, or

antibody-based detection (e.g., ELISA).

- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

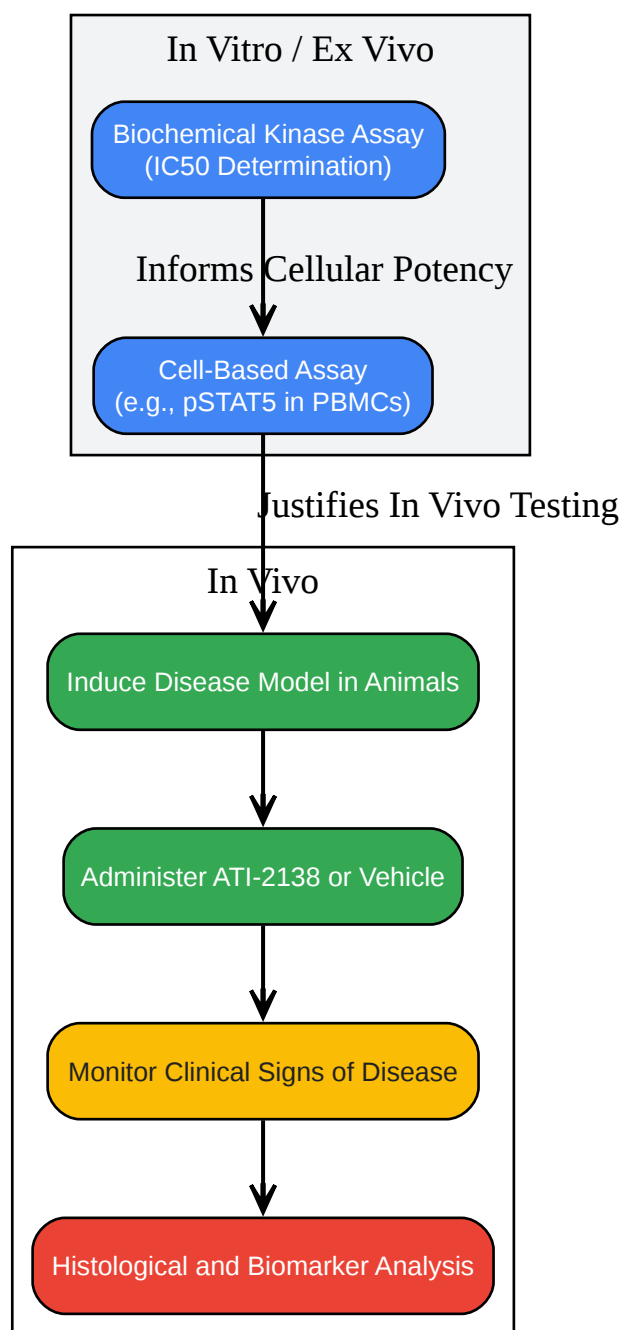
Cell-Based Assays

- Objective: To assess the functional effects of ATI-2138 on intracellular signaling pathways in a cellular context.
- Example: Inhibition of IL-2-stimulated STAT5 phosphorylation in Human PBMCs
 - Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
 - Cells are pre-incubated with various concentrations of ATI-2138.
 - The cells are then stimulated with a known concentration of recombinant human Interleukin-2 (IL-2) to activate the JAK1/JAK3-STAT5 pathway.
 - After a short incubation period, the cells are fixed and permeabilized.
 - The level of phosphorylated STAT5 (pSTAT5) is measured using flow cytometry with a fluorescently labeled antibody specific for pSTAT5.
 - The reduction in pSTAT5 signal in the presence of ATI-2138 is used to determine its cellular potency.

Animal Models of Inflammatory Disease

- Objective: To evaluate the in vivo efficacy of ATI-2138 in preclinical models of autoimmune and inflammatory diseases.
- General Workflow:
 - A disease model is induced in laboratory animals (e.g., collagen-induced arthritis in rats or T-cell transfer model of colitis in mice).
 - Animals are randomized into vehicle control and ATI-2138 treatment groups.

- ATI-2138 is administered orally at different dose levels for a specified duration.
- Disease progression is monitored using clinical scoring systems (e.g., paw swelling in arthritis, weight loss in colitis).
- At the end of the study, tissues are collected for histological analysis to assess inflammation and tissue damage.
- Pharmacodynamic biomarkers may also be measured in blood or tissue samples to confirm target engagement.



[Click to download full resolution via product page](#)

General Experimental Workflow for ATI-2138 Evaluation

Conclusion

ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3, representing a promising therapeutic strategy for T-cell-mediated diseases. Its mechanism of action, involving the

simultaneous blockade of TCR and cytokine signaling pathways, has been validated through a combination of biochemical, cellular, and in vivo studies. The quantitative data on its inhibitory activity and the clear understanding of its molecular targets provide a strong rationale for its ongoing clinical development. Further research will continue to elucidate the full therapeutic potential and safety profile of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor for the Treatment of Moderate to Severe Atopic Dermatitis | ACRS Stock News [stocktitan.net]
- 2. New Study Shows ATI-2138's Dual-Action Power in Autoimmune Disease Treatment | ACRS Stock News [stocktitan.net]
- 3. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aclaris Therapeutics Announces Positive Results from Phase 1 Multiple Ascending Dose Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor | ACRS Stock News [stocktitan.net]
- 5. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- To cite this document: BenchChem. [Investigating the targets of ZD 2138]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663776#investigating-the-targets-of-zd-2138]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com